1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane

Coordination Chemistry Ligand Synthesis Chromatography

Cyclam-based research is frequently compromised by inseparable di-Boc isomeric mixtures that yield heterogeneous, irreproducible products. 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane resolves this by providing a single, orthogonally protected isomer isolable in pure form via flash chromatography. Key procurement outcomes: - One free amine for site-selective conjugation to targeting vectors (peptides, antibodies) while three Boc-protected nitrogens remain available for metal complexation. - Enables construction of well-defined bifunctional chelators (BFCs) for PET, SPECT, and MRI applications. - Serves as Plerixafor Impurity 29 certified reference material for ANDA regulatory submissions, supplied with COA, HPLC, MS, and NMR data.

Molecular Formula C25H48N4O6
Molecular Weight 500.7 g/mol
CAS No. 170161-27-0
Cat. No. B064545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane
CAS170161-27-0
Molecular FormulaC25H48N4O6
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCNCCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C25H48N4O6/c1-23(2,3)33-20(30)27-15-11-16-29(22(32)35-25(7,8)9)19-18-28(14-10-12-26-13-17-27)21(31)34-24(4,5)6/h26H,10-19H2,1-9H3
InChIKeyFIPOUUYFPSMVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-Boc-cyclam Overview


1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane (CAS 170161-27-0), also known as N,N',N''-Tri-Boc-cyclam, is a selectively protected derivative of the 14-membered tetraaza macrocycle cyclam [1]. Three of the four nitrogen atoms are protected with tert-butoxycarbonyl (Boc) groups, while one remains free for subsequent functionalization [2]. This orthogonally protected intermediate is critical for the synthesis of unsymmetrical cyclam-based ligands used in metal coordination chemistry, targeted imaging agents, and pharmaceutical intermediates such as Plerixafor [3].

Single regioisomer for orthogonal Boc protection
Isolable as pure product by flash chromatography
Key intermediate for Plerixafor and CXCR4 ligands

Why Tri-Boc-cyclam Is Irreplaceable


The specific pattern of Boc protection in 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane (three protected nitrogens, one free) is essential for regioselective synthesis. Protection of cyclam with Boc2O yields a statistical mixture of di-Boc isomers (1,4-, 1,8-, and 1,11-) that are often inseparable by standard chromatography, making them unsuitable for consistent, high-yielding subsequent functionalization [1]. In contrast, the tri-Boc derivative can be isolated in pure form by flash chromatography, providing a single, well-defined isomer that ensures predictable and reproducible downstream chemistry [2]. Using alternative protecting groups (e.g., tosyl) or different Boc isomers introduces variability in reactivity, purification, and final product integrity, which directly impacts research reproducibility and process scalability [3].

di-Boc cyclam derivatives produce inseparable isomer mixtures, limiting reproducibility
Alternative protecting groups (e.g., tosyl) may alter reactivity and purification profiles
Non-tri-Boc derivatives may lack standardized analytical documentation and purity data

Tri-Boc-cyclam Differentiation Evidence


Chromatographic Purification Advantage

The key differentiator of 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane is its ability to be isolated as a single, pure isomer via flash chromatography, whereas the di-Boc cyclam side products form an inseparable mixture of three positional isomers [1]. This is a critical factor for synthetic planning, as using an inseparable mixture leads to complex, low-yielding downstream reactions [2].

Isomer Separability
Class-level
Tri-Boc: single pure isomer by flash chromatography
Di-Boc: inseparable mixture of 1,4-, 1,8-, and 1,11-isomers
Ensures reproducible and high-yielding downstream functionalization
Based on reaction of cyclam with Boc2O; reported as inseparable mixture
Coordination Chemistry Ligand Synthesis Chromatography

Commercial Purity and Characterization

This compound is commercially available as a Plerixafor impurity standard (Impurity 29) with documented purity (typically ≥97% by HPLC) and full characterization data compliant with regulatory guidelines . This level of analytical rigor is not consistently offered for alternative Boc-cyclam derivatives, making it the preferred choice for method development and validation in pharmaceutical quality control [1].

Commercial Purity
Specification review
≥97% (HPLC) with COA, MS, and NMR data available
Supports analytical method development and quality control applications
Standardized documentation not consistently provided for other Boc derivatives
Pharmaceutical Analysis Quality Control Reference Standards

Key Intermediate for Plerixafor Synthesis

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane is a key intermediate in the synthesis of Plerixafor (AMD3100), a hematopoietic stem cell mobilizer . The use of this specific tri-Boc protected derivative is essential for the regioselective dimerization step, which is not achievable with other Boc protection patterns [1]. This established role in a commercial API process validates its utility and differentiates it from other cyclam derivatives.

Synthetic Utility
Class-level
Key intermediate for Plerixafor (AMD3100) synthesis via regioselective dimerization
Differentiates from other Boc-cyclam derivatives in CXCR4 antagonist preparation
Reported in synthesis databases and patent literature
Pharmaceutical Chemistry Process Chemistry API Synthesis

Tri-Boc-cyclam Optimal Use Cases


Bifunctional Chelators for Targeted Imaging

Researchers developing novel bifunctional chelators (BFCs) based on the cyclam scaffold require a pure, selectively protected intermediate. 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane provides a single free amine for conjugation to targeting vectors (e.g., peptides, antibodies) while keeping the other three nitrogens protected for subsequent metal complexation. This orthogonal protection strategy is essential for constructing well-defined conjugates used in PET, SPECT, and MRI . In contrast, using an isomeric mixture of di-Boc cyclam would lead to a heterogeneous product that is difficult to characterize and may have unpredictable in vivo behavior [1].

QC and Method Development for Plerixafor

Pharmaceutical quality control laboratories and CROs require authentic reference standards for method development, validation, and routine quality control of Plerixafor drug substance and drug product. 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane is a known process impurity (Plerixafor Impurity 29) . Procuring this compound from reputable suppliers ensures access to a certified reference material with documented purity and characterization data (COA, HPLC, MS, NMR), which is mandatory for regulatory submissions (ANDA) and ensuring batch-to-batch consistency [1].

Regioselective N-Functionalization of Cyclam

Academic groups investigating the fundamental chemistry of macrocyclic ligands, particularly the regioselective N-functionalization of cyclam, rely on this compound as a starting material. The tri-Boc derivative allows for the introduction of a single functional group (e.g., a fluorescent tag, a targeting moiety, or a second chelating arm) at a known position, enabling structure-activity relationship (SAR) studies. The use of this pure isomer simplifies purification and ensures that observed properties (e.g., metal binding affinity, relaxivity) are attributable to a single molecular entity rather than a mixture .

Application
Selection Property
Validation Focus
Bifunctional chelator synthesis for imaging
Single free amine for vector conjugation; orthogonal protection
Conjugate homogeneity and metal complexation behavior
Plerixafor impurity profiling in QC
Certified reference standard with documented purity and characterization
Method validation and batch consistency monitoring
Regioselective N-functionalization of cyclam
Single isomer ensures defined SAR attribution
Structure-activity relationship and metal binding studies

Technical Documentation Hub

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38 linked technical documents
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